molecular formula C9H8ClF3N2 B1472966 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1781241-45-9

2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1472966
CAS RN: 1781241-45-9
M. Wt: 236.62 g/mol
InChI Key: JZZDNFZTLIHXBE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine, more commonly referred to as 2-ACTP, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic amine with a trifluoromethyl group in the para position of the pyridine ring. 2-ACTP is widely used in organic synthesis and is an important intermediate for the preparation of various biologically active compounds.

Scientific Research Applications

Antidepressant and Nootropic Agents

Synthesis and pharmacological activity studies of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have indicated potential as antidepressant and nootropic agents. Compounds with specific substitutions on the aryl ring exhibited the highest antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. These findings open avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Several studies have focused on synthesizing new derivatives of 2-azetidinones for evaluating their antimicrobial and antitubercular activities. For instance, new pyrimidine-azetidinone analogues demonstrated significant antioxidant, in vitro antimicrobial, and antitubercular activities against various bacterial and fungal strains, including mycobacterium tuberculosis. These observations provide insights for designing further antibacterial and antituberculosis compounds prior to their synthesis (Chandrashekaraiah et al., 2014).

Radioligand Development for PET Studies

The synthesis of 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131), aimed at studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography (PET), showcases the application of azetidinone derivatives in the development of novel radioligands for neuroimaging. This work emphasizes the role of azetidinone compounds in advancing neuroscientific research and the potential for further exploration in the study of CNS receptors (Zhang & Horti, 2004).

Antibacterial Agents

Research into novel Schiff base and azetidinone derivatives has also revealed significant antibacterial activity, further highlighting the versatility of 2-azetidinone compounds in developing new antibacterial agents. These studies contribute to the ongoing search for novel antimicrobial compounds to combat resistant bacterial strains (Vashi & Naik, 2004).

properties

IUPAC Name

2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZDNFZTLIHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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